molecular formula C22H22ClN3O4S B11257841 N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

N1-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No.: B11257841
M. Wt: 459.9 g/mol
InChI Key: OQNXGKJALGVXQT-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl group

Properties

Molecular Formula

C22H22ClN3O4S

Molecular Weight

459.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide

InChI

InChI=1S/C22H22ClN3O4S/c1-13-19(31-22(25-13)14-4-6-15(23)7-5-14)10-11-24-20(27)21(28)26-16-8-9-17(29-2)18(12-16)30-3/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28)

InChI Key

OQNXGKJALGVXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl-substituted thioamide and an appropriate α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and chlorophenyl-substituted molecules. Examples include:

Uniqueness

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3,4-dimethoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group contribute to its stability and reactivity, while the dimethoxyphenyl group enhances its potential biological activity .

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